Structure and Data
Lesinurad has a complex molecular structure characterized by its triazole ring and various functional groups that enhance its binding affinity to URAT1. The molecular formula for lesinurad is CHBrNS, indicating the presence of bromine, nitrogen, and sulfur atoms within its structure. The compound's three-dimensional conformation allows for optimal interaction with the URAT1 protein, facilitating its inhibitory action .
Reactions and Technical Details
The chemical reactions involved in synthesizing lesinurad include several key steps:
These reactions are carefully controlled to optimize yield and minimize by-products.
Process and Data
Lesinurad functions by inhibiting URAT1, which is responsible for reabsorbing uric acid from the renal tubular fluid back into the bloodstream. By blocking this transporter, lesinurad increases uric acid excretion in urine, effectively lowering serum uric acid levels. This mechanism is particularly beneficial for patients suffering from gout, where elevated uric acid levels can lead to painful crystal formation in joints .
In vitro studies have shown that lesinurad demonstrates a significant reduction in uric acid levels compared to untreated controls, confirming its efficacy as a uricosuric agent.
Physical and Chemical Properties
Lesinurad exhibits several notable physical properties:
Chemical analyses such as Nuclear Magnetic Resonance (NMR) spectroscopy confirm the structural integrity of lesinurad post-synthesis, while Mass Spectrometry (MS) provides insights into its molecular weight and purity .
Scientific Uses
Lesinurad's primary application lies in its use as a therapeutic agent for managing gout. It is often prescribed in conjunction with other medications such as xanthine oxidase inhibitors to enhance uric acid control. Ongoing research continues to explore additional uses of URAT1 inhibitors in conditions associated with hyperuricemia and potential roles in cardiovascular health due to their effects on uric acid metabolism .
Furthermore, studies are investigating novel derivatives of lesinurad that may offer improved potency or reduced side effects, expanding the therapeutic landscape for patients with chronic hyperuricemia .
The human urate transporter 1 (URAT1) serves as the primary molecular conduit for urate reabsorption in the renal proximal tubule, making it a critical therapeutic target for gout management. Recent advances in cryo-electron microscopy (cryo-EM) have elucidated high-resolution structures of URAT1 complexed with diverse inhibitors, revealing intricate binding dynamics. These structures demonstrate that URAT1 inhibitors such as benzbromarone, verinurad, and dotinurad bind exclusively to the inward-open conformation of the transporter, with binding affinities correlated with their inhibitory potency [1] [7]. The binding pocket is architecturally defined by transmembrane helices TM1, TM4, TM5, TM7, TM8, TM10, and TM11, forming a hydrophobic-rich cavity that accommodates diverse chemotypes through adaptable interactions [1] [3].
Key intermolecular forces stabilizing these complexes include:
Table 1: Cryo-EM Resolved URAT1-Inhibitor Complexes
Inhibitor | Resolution (Å) | Binding Affinity (IC₅₀) | Key Interacting Residues |
---|---|---|---|
Benzbromarone | 3.0 | 0.22 µM | Ser35, Phe241, Phe360, Phe365, Gln473 |
Verinurad | 3.3 | 3.5 µM | Phe364, Phe449, Arg477, Lys393 |
Dotinurad | 3.2 | <1 µM | Ser35, Phe365, Arg477, Phe449 |
The plasticity of the binding site enables accommodation of structurally distinct inhibitors, with benzbromarone adopting a U-shaped configuration while verinurad extends linearly across the substrate pathway [1] [6]. This structural adaptability provides the foundation for designing next-generation inhibitors with optimized binding kinetics.
URAT1 inhibitors exert therapeutic effects through competitive inhibition by sterically occluding the urate-binding site. Cryo-EM structures of URAT1-urate complexes reveal the substrate bound within a central aromatic cage formed by five phenylalanine residues (Phe241, Phe360, Phe364, Phe365, Phe449), supplemented by electrostatic interactions with Lys393 and Arg477 [1] [7] [9]. This binding motif positions urate’s oxygens within hydrogen-bonding distance of key residues, facilitating high-affinity recognition.
Inhibitors strategically mimic these substrate-residue interactions:
Table 2: Comparative Binding Modes of Urate and Inhibitors
Ligand | Hydrophobic Interactions | Polar Interactions | Binding Free Energy (kcal/mol) |
---|---|---|---|
Urate | Phe360, Phe364, Phe365, Phe449 | Lys393, Arg477, Ser35 (H₂O-mediated) | -8.2 ± 0.3 |
Benzbromarone | Phe241, Phe360, Phe364, Phe365 | Gln473, Asn237 | -10.5 ± 0.4 |
Verinurad | Phe364, Phe449, Leu75 | Arg477, Lys393 | -9.8 ± 0.5 |
This molecular mimicry enables inhibitors to compete effectively with urate, with inhibition constants (Kᵢ) correlating with their binding energy profiles. Mutagenesis studies confirm that substitution of Phe365Ala or Arg477Ala reduces inhibitor affinity by 10-100 fold, underscoring their indispensability in competitive binding [4] [7].
Beyond steric occlusion, URAT1 inhibitors impose allosteric constraints on the transporter’s conformational dynamics. Structural analyses reveal that inhibitor-bound URAT1 remains arrested in the inward-open state, preventing transition to outward-open or occluded conformations essential for urate translocation [7] [9]. This "locking" mechanism disrupts the rocker-switch transport cycle intrinsic to Major Facilitator Superfamily (MFS) proteins.
Comparative analysis of URAT1 conformations demonstrates:
Molecular dynamics simulations reveal that inhibitor binding reduces helical mobility in the N-terminal domain (TMs 1-6) by 40-60%, particularly immobilizing TM4 and TM5, which undergo significant displacement during urate transport [1] [9]. This kinetic trapping prevents the alternating access mechanism, as confirmed by electrophysiological studies showing complete cessation of urate-induced currents in inhibitor-bound URAT1 [7].
Table 3: Conformational Dynamics in URAT1 States
State | RMSD vs Inward-Open (Å) | Domain Orientation | Intracellular Gate Width (Å) |
---|---|---|---|
Outward-open | 12.8 ± 0.7 | 30° rotation | 3.2 |
Occluded | 8.3 ± 0.5 | Closed | 1.8 |
Inward-open (urate) | Reference | Open | 15.6 |
Inward-open (inhibitor) | 0.11-0.35 | Open (stabilized) | 15.4-15.7 |
The species-dependent affinity of URAT1 inhibitors originates from critical residue variations between human and orthologs. Chimeric studies contrasting human and rat URAT1 (74% identity) identified three residues dictating inhibitor specificity: Ser35, Phe365, and Ile481 in humans versus Asn35, Tyr365, and Met481 in rats [4]. Single-point mutations at these positions modulate inhibitor affinity by 10-100 fold:
Figure 1: Residue Interaction Networks in URAT1 Inhibition
Inhibitor Binding Hotspots: 1. TM1: Ser35 — Hydrogen bond donor 2. TM7: Phe365 — π-Stacking anchor 3. TM8: Lys393 — Cation-π interaction 4. TM11: Arg477 — Ionic bond formation
Evolutionary analysis reveals these specificity residues are conserved among primates but divergent in rodents, explaining the limited translational relevance of rodent gout models [4]. The combinatorial effect of these residues creates a high-affinity pocket absent in other SLC22 transporters (e.g., OAT1/OCT1), enabling targeted therapeutic intervention without off-target inhibition [3] [7].
Table 4: Impact of Key Residue Mutations on Inhibitor Efficacy
Mutation | Benzbromarone IC₅₀ Shift | Verinurad IC₅₀ Shift | Uptake Activity (% Wild-type) |
---|---|---|---|
Ser35Asn | ↑ 6-fold | ↑ 4-fold | 92% |
Phe365Tyr | ↑ 23-fold | ↑ 18-fold | 45% |
Arg477Ala | ↑ >100-fold | ↑ >100-fold | <5% |
Phe449Ala | Not testable | Not testable | <2% |
The precise mapping of these residues informs structure-based drug design, enabling optimization of inhibitor scaffolds through:
This residue-specific blueprint facilitates the development of high-specificity URAT1 inhibitors with potentially reduced off-target effects compared to first-generation drugs.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: